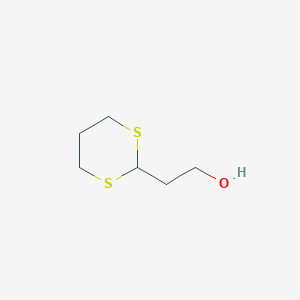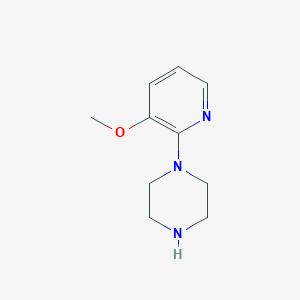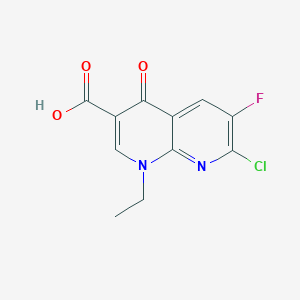
Ácido 5-fluoro-1H-indol-7-carboxílico
Descripción general
Descripción
5-Fluoro-1H-indole-7-carboxylic acid is a fluorinated derivative of indole, a significant heterocyclic compound widely found in natural products and pharmaceuticals. The indole nucleus is known for its biological activity and is a core structure in many alkaloids and synthetic drugs . The addition of a fluorine atom at the 5-position and a carboxylic acid group at the 7-position enhances its chemical properties, making it a valuable compound in various scientific research fields.
Aplicaciones Científicas De Investigación
5-Fluoro-1H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its structural similarity to biologically active indoles.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
Target of Action
5-Fluoro-1H-indole-7-carboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to changes in the cellular environment. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to inhibit tryptophan dioxygenase , a key enzyme in the kynurenine pathway of tryptophan metabolism. This can lead to downstream effects such as altered immune responses and changes in cellular metabolism .
Pharmacokinetics
Indole derivatives are generally known to have good bioavailability due to their aromatic nature .
Result of Action
The molecular and cellular effects of 5-Fluoro-1H-indole-7-carboxylic Acid’s action would depend on the specific targets it interacts with. For instance, if it targets viral proteins, it could inhibit viral replication . If it targets inflammatory pathways, it could reduce inflammation .
Action Environment
The action, efficacy, and stability of 5-Fluoro-1H-indole-7-carboxylic Acid can be influenced by various environmental factors. For example, pH and temperature can affect the stability of the compound. Additionally, the presence of other molecules in the cellular environment can influence its action. For instance, the presence of certain enzymes could metabolize the compound, potentially altering its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-7-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoroindole.
Carboxylation: The 7-position of the indole ring is carboxylated using a suitable carboxylating agent under controlled conditions. This step often involves the use of carbon dioxide in the presence of a strong base.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 5-fluoro-1H-indole-7-carboxylic acid.
Industrial Production Methods: Industrial production of 5-fluoro-1H-indole-7-carboxylic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions occur readily on the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted indoles.
Comparación Con Compuestos Similares
5-Fluoroindole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Indole-3-carboxylic acid: Lacks the fluorine atom, resulting in different biological activity and chemical properties.
5-Fluoro-2-methylindole: Contains a methyl group instead of a carboxylic acid, altering its reactivity and applications
Uniqueness: 5-Fluoro-1H-indole-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
5-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLQIJMLVHUFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470704 | |
| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875305-87-6 | |
| Record name | 5-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


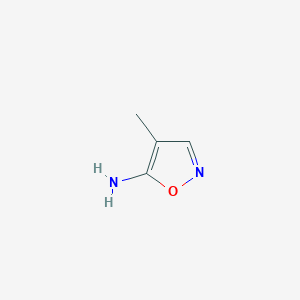

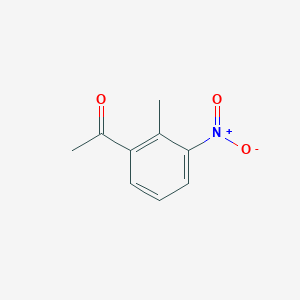
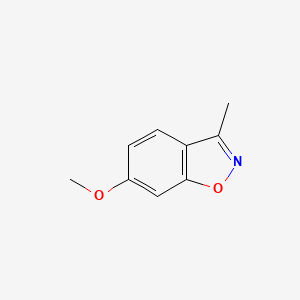
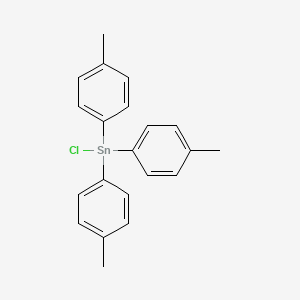
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride](/img/structure/B1600776.png)
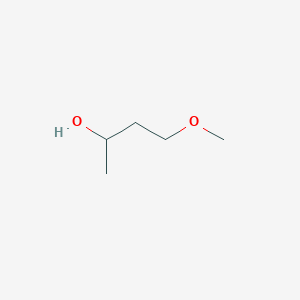
![2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid](/img/structure/B1600778.png)
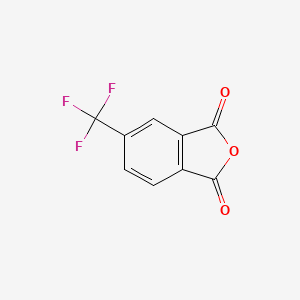
![4-Methoxybicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1600780.png)

